An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Isothiocyanatoethyl)thiophene
An In-depth Technical Guide to the Synthesis and Properties of 2-(2-Isothiocyanatoethyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activities of 2-(2-isothiocyanatoethyl)thiophene, a heterocyclic compound of interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Synthesis of 2-(2-Isothiocyanatoethyl)thiophene
The synthesis of 2-(2-isothiocyanatoethyl)thiophene can be achieved through a multi-step process, starting from readily available precursors. Two primary synthetic routes are proposed, both culminating in the formation of the target isothiocyanate.
Synthetic Route A: From 2-Thiophene-ethanol
This route involves the conversion of 2-thiophene-ethanol to the corresponding amine, followed by the introduction of the isothiocyanate group.
Synthetic Route B: From 2-(2-Aminoethyl)thiophene
This more direct route utilizes the commercially available 2-(2-aminoethyl)thiophene as the starting material.
Below are the detailed experimental protocols for the key transformations.
Experimental Protocols
Protocol 1: Synthesis of the Precursor 2-Thiophene-ethanol
Multiple methods have been reported for the synthesis of 2-thiophene-ethanol. One common approach involves the reaction of 2-bromothiophene with ethylene oxide via a Grignard reaction.
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Materials: 2-bromothiophene, magnesium turnings, ethylene oxide, anhydrous diethyl ether, dilute sulfuric acid.
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Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.
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A solution of 2-bromothiophene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.
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The Grignard solution is cooled in an ice bath, and a solution of ethylene oxide in anhydrous diethyl ether is added slowly.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The reaction is quenched by the slow addition of dilute sulfuric acid.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by vacuum distillation to yield 2-thiophene-ethanol.
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Protocol 2: Synthesis of 2-(2-Isothiocyanatoethyl)thiophene from 2-(2-Aminoethyl)thiophene
This protocol describes the conversion of the amine to the isothiocyanate using carbon disulfide.
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Materials: 2-(2-aminoethyl)thiophene, carbon disulfide, dicyclohexylcarbodiimide (DCC), triethylamine, dichloromethane.
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Procedure:
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2-(2-aminoethyl)thiophene and triethylamine are dissolved in dichloromethane in a round-bottom flask.
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The solution is cooled in an ice bath, and carbon disulfide is added dropwise with stirring.
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A solution of dicyclohexylcarbodiimide in dichloromethane is then added slowly to the reaction mixture.
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The reaction is allowed to warm to room temperature and stirred overnight.
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The precipitated dicyclohexylthiourea is removed by filtration.
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The filtrate is washed successively with dilute hydrochloric acid and water.
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The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.
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The resulting crude product is purified by column chromatography on silica gel to afford 2-(2-isothiocyanatoethyl)thiophene.
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Synthesis Workflow Diagram
Caption: Synthetic routes to 2-(2-isothiocyanatoethyl)thiophene.
Physicochemical Properties
The physicochemical properties of 2-(2-isothiocyanatoethyl)thiophene are summarized in the table below. The data is a combination of computed values from reputable chemical databases and experimentally determined values for analogous compounds where direct data for the target molecule is unavailable.
| Property | Value | Source |
| Molecular Formula | C₇H₇NS₂ | PubChem[1] |
| Molecular Weight | 169.27 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (estimated) | Analogous Compound Data[2] |
| Boiling Point | 139-140 °C @ 11 mmHg (for Phenethyl isothiocyanate) | Analogous Compound Data[2][3] |
| Density | 1.0942 g/cm³ (for Phenethyl isothiocyanate) | Analogous Compound Data[3] |
| Refractive Index | n20/D 1.5888 (for Phenethyl isothiocyanate) | Analogous Compound Data[3] |
| Solubility | Insoluble in water (estimated) | Analogous Compound Data[2] |
| LogP (o/w) | 3.47 (for Phenethyl isothiocyanate) | Analogous Compound Data[2] |
Spectral Data
Detailed spectral analysis is crucial for the characterization of 2-(2-isothiocyanatoethyl)thiophene. While experimental spectra for this specific compound are not widely available, predicted spectral data and data from analogous compounds can provide valuable insights.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the ethyl chain protons. The thiophene protons would appear in the aromatic region (δ 6.5-7.5 ppm), while the two methylene groups of the ethyl chain would appear as triplets in the upfield region (δ 2.8-4.0 ppm).
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¹³C NMR: The carbon NMR would display signals for the four distinct carbons of the thiophene ring, the two carbons of the ethyl chain, and the characteristic carbon of the isothiocyanate group (N=C=S) which typically appears around δ 130-140 ppm.
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IR Spectroscopy: The infrared spectrum will be characterized by a strong, sharp absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the N=C=S stretching vibration. Other significant peaks would include C-H stretching of the thiophene ring (around 3100 cm⁻¹) and the ethyl chain (around 2850-2960 cm⁻¹), and C=C stretching of the thiophene ring (around 1400-1500 cm⁻¹).
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 169). Fragmentation patterns would likely involve the loss of the isothiocyanate group and cleavage of the ethyl chain.
Biological Properties and Potential Applications
While specific biological data for 2-(2-isothiocyanatoethyl)thiophene is limited, the well-documented activities of other isothiocyanates, particularly the structurally similar phenethyl isothiocyanate (PEITC), provide a strong basis for predicting its potential therapeutic applications.
Isothiocyanates are a class of naturally occurring compounds found in cruciferous vegetables and are renowned for their potent anticancer properties.[4] They have been shown to inhibit the growth of various cancer cell lines and suppress tumor development in animal models.[5][6]
Anticancer Activity:
The primary mechanism of action for the anticancer effects of isothiocyanates involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell cycle progression.[4][6] These effects are often mediated through the modulation of key cellular signaling pathways.
PI3K/Akt Signaling Pathway:
One of the most critical pathways implicated in cancer cell survival and proliferation is the PI3K/Akt pathway.[7] Numerous studies have demonstrated that isothiocyanates, including PEITC, can effectively inhibit this pathway.[8][9] Inhibition of the PI3K/Akt pathway by isothiocyanates leads to a cascade of downstream effects, including the modulation of pro- and anti-apoptotic proteins, ultimately resulting in cancer cell death.
The proposed mechanism of action for 2-(2-isothiocyanatoethyl)thiophene, based on the known activities of other isothiocyanates, is illustrated in the signaling pathway diagram below.
PI3K/Akt Signaling Pathway Inhibition by Isothiocyanates
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 2-(2-isothiocyanatoethyl)thiophene.
Conclusion
2-(2-Isothiocyanatoethyl)thiophene represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its synthesis is achievable through established chemical transformations, and its structural similarity to well-studied isothiocyanates suggests a high potential for anticancer activity. Further research is warranted to fully elucidate its biological properties and to explore its therapeutic efficacy in preclinical and clinical settings. This technical guide provides a solid foundation for researchers to embark on the synthesis and investigation of this intriguing molecule.
References
- 1. 2-(2-Isothiocyanatoethyl)thiophene | C7H7NS2 | CID 10176309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-phenethyl isothiocyanate, 2257-09-2 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenethyl isothiocyanate induces DNA damage-associated G2/M arrest and subsequent apoptosis in oral cancer cells with varying p53 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. globalresearchonline.net [globalresearchonline.net]
